molecular formula C24H31ClO6 B14530568 17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester CAS No. 62429-46-3

17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester

Cat. No.: B14530568
CAS No.: 62429-46-3
M. Wt: 450.9 g/mol
InChI Key: FZCHBIJTOPJSHY-MAEKSTFISA-N
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Description

17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester is a synthetic compound that belongs to the class of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is notable for its structural modifications, which include the presence of a 4-chlorophenyl group and the absence of certain carbon atoms in the prostaglandin skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core structure of the compound is synthesized through a series of reactions, including aldol condensation and cyclization.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction.

    Oxidation and Esterification: The final steps involve oxidation to introduce the oxo group and esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The 4-chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones, while reduction can produce alcohols.

Scientific Research Applications

17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of prostaglandins and their derivatives.

    Biology: Researchers use this compound to investigate the biological activities of prostaglandins, including their roles in inflammation and cell signaling.

    Medicine: The compound is studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the synthesis of other prostaglandin analogs and derivatives, which have various industrial applications.

Mechanism of Action

The mechanism of action of 17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester involves its interaction with specific molecular targets, such as prostaglandin receptors. These interactions trigger a cascade of signaling pathways that lead to various biological effects, including modulation of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    17-Oxo-17-phenyl-prostaglandins: These compounds share a similar core structure but differ in the substituents attached to the phenyl group.

    Prostaglandin F2-alpha analogs: These analogs have similar biological activities but differ in their structural modifications.

Uniqueness

The uniqueness of 17-Oxo-17-(4-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester lies in its specific structural modifications, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the absence of certain carbon atoms in the prostaglandin skeleton make it a valuable compound for research and industrial applications.

Properties

CAS No.

62429-46-3

Molecular Formula

C24H31ClO6

Molecular Weight

450.9 g/mol

IUPAC Name

methyl (Z)-7-[(2R)-2-[(E,3S)-5-(4-chlorophenyl)-3-hydroxy-5-oxopent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

InChI

InChI=1S/C24H31ClO6/c1-31-24(30)7-5-3-2-4-6-19-20(23(29)15-22(19)28)13-12-18(26)14-21(27)16-8-10-17(25)11-9-16/h2,4,8-13,18-20,22-23,26,28-29H,3,5-7,14-15H2,1H3/b4-2-,13-12+/t18-,19?,20-,22?,23?/m1/s1

InChI Key

FZCHBIJTOPJSHY-MAEKSTFISA-N

Isomeric SMILES

COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](CC(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(CC(=O)C2=CC=C(C=C2)Cl)O)O)O

Origin of Product

United States

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